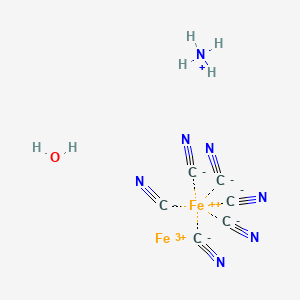
Ammonium iron(III) hexacyanoferrate(II) hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3+}\text{[Fe(CN)}_6\text{]}{4-} \cdot \text{H}_2\text{O} ). It is a dark blue, water-insoluble compound that is used in various applications, including as a pigment and in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ammonium iron(III) hexacyanoferrate(II) hydrate can be synthesized by reacting ammonium ferrocyanide with ferric chloride in an aqueous solution. The reaction is typically carried out at room temperature, and the product precipitates out of the solution as a dark blue solid. The reaction can be represented as follows: [ \text{(NH}_4\text{)}_4\text{[Fe(CN)}_6\text{]} + \text{FeCl}_3 \rightarrow \text{(NH}_4\text{)}\text{Fe}{3+}\text{[Fe(CN)}_6\text{]}{4-} + 3\text{NH}_4\text{Cl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale mixing of the reactants in controlled environments to ensure consistent quality and yield. The process may include additional steps such as filtration, washing, and drying to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium iron(III) hexacyanoferrate(II) hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron.
Reduction: It can be reduced under specific conditions to form lower oxidation states of iron.
Substitution: Ligand substitution reactions can occur, where the cyanide ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrazine are commonly employed.
Substitution: Ligand exchange can be facilitated by using excess ligands in solution under controlled pH and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ferric compounds, while reduction could produce ferrous compounds .
Applications De Recherche Scientifique
Ammonium iron(III) hexacyanoferrate(II) hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in analytical chemistry for the detection of certain metal ions.
Biology: Employed in studies involving metal ion transport and storage.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Mécanisme D'action
The mechanism by which ammonium iron(III) hexacyanoferrate(II) hydrate exerts its effects involves the coordination of iron ions with cyanide ligands. This coordination creates a stable complex that can interact with various molecular targets. In biological systems, the compound can bind to metal ions, affecting their transport and storage. The pathways involved include metal ion chelation and redox reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium ferricyanide: Similar in structure but contains potassium ions instead of ammonium ions.
Sodium ferrocyanide: Contains sodium ions and is used in similar applications.
Prussian blue: A related compound used as a pigment and in medical treatments for heavy metal poisoning.
Uniqueness
Ammonium iron(III) hexacyanoferrate(II) hydrate is unique due to its specific coordination environment and the presence of ammonium ions. This gives it distinct properties, such as solubility and reactivity, compared to other similar compounds .
Propriétés
Formule moléculaire |
C6H6Fe2N7O |
|---|---|
Poids moléculaire |
303.85 g/mol |
Nom IUPAC |
azanium;iron(2+);iron(3+);hexacyanide;hydrate |
InChI |
InChI=1S/6CN.2Fe.H3N.H2O/c6*1-2;;;;/h;;;;;;;;1H3;1H2/q6*-1;+2;+3;;/p+1 |
Clé InChI |
NLDYPVFEFYDQFE-UHFFFAOYSA-O |
SMILES canonique |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[NH4+].O.[Fe+2].[Fe+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


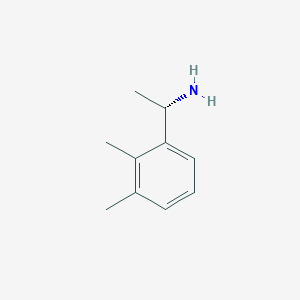

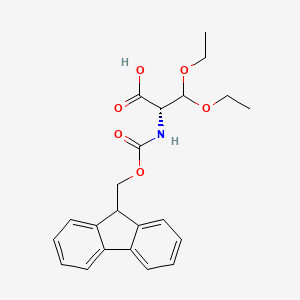
![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12050157.png)
![1-[2-(1-Piperazinyl)nicotinoyl]piperidine](/img/structure/B12050163.png)
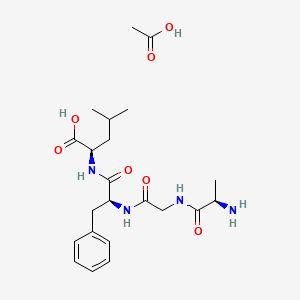
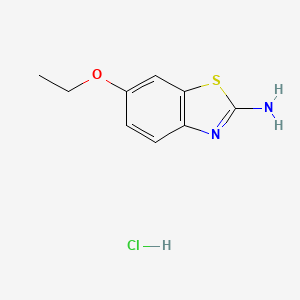
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12050173.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B12050188.png)


![(5E)-2-(4-butoxyphenyl)-5-(2-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12050217.png)
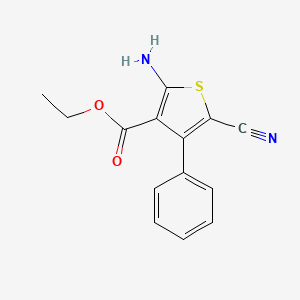
![1-[4-methyl-2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]ethanone;hydrochloride](/img/structure/B12050229.png)
